
Zinc o-acetylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc o-acetylsalicylate can be synthesized through the reaction of zinc oxide with acetylsalicylic acid. The reaction typically involves dissolving acetylsalicylic acid in an appropriate solvent, such as ethanol, and then adding zinc oxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc o-acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form zinc hydroxide and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Zinc hydroxide and acetylsalicylic acid.
Oxidation: Oxidized derivatives of acetylsalicylic acid.
Substitution: Substituted acetylsalicylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, zinc o-acetylsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .
Biology
In biological research, this compound is studied for its potential anti-inflammatory and analgesic properties. It is also investigated for its role in zinc supplementation and its effects on cellular processes .
Medicine
It is explored as an alternative to traditional aspirin formulations, with the added benefit of zinc supplementation .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing processes .
Wirkmechanismus
Zinc o-acetylsalicylate exerts its effects through the combined action of zinc ions and acetylsalicylic acid. The zinc ions play a crucial role in various enzymatic processes and cellular functions, while acetylsalicylic acid inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . This dual mechanism contributes to its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound of zinc o-acetylsalicylate, known for its anti-inflammatory and analgesic properties.
Zinc Salicylate: Another zinc salt of salicylic acid, used for similar applications but with different properties.
Magnesium Acetylsalicylate: A magnesium salt of acetylsalicylic acid, used as an alternative to traditional aspirin formulations.
Uniqueness
This compound is unique due to its combination of zinc and acetylsalicylic acid, providing both anti-inflammatory effects and zinc supplementation. This dual functionality makes it a promising compound for various applications in medicine and industry .
Eigenschaften
CAS-Nummer |
125283-41-2 |
|---|---|
Molekularformel |
C18H14O8Zn |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
zinc;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Zn/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QERFJLRDDKQIKF-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



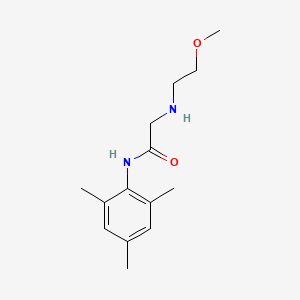
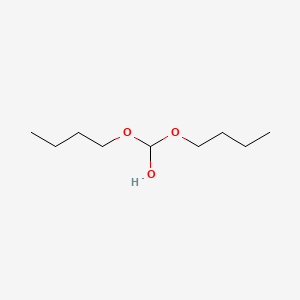

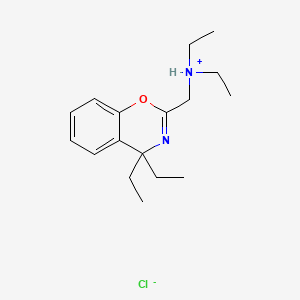

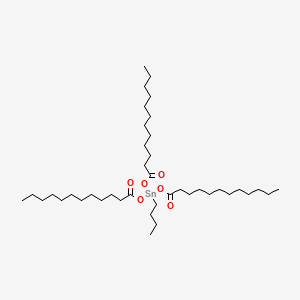

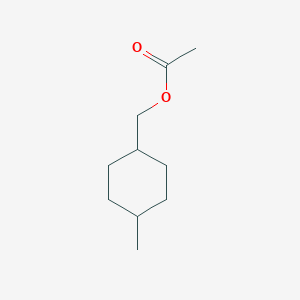
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)
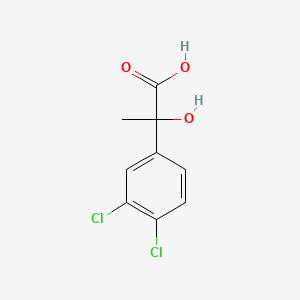
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

